2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
Description
Properties
IUPAC Name |
2-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-13-15(20)5-4-8-18(13)27(24,25)23-10-9-14(12-23)26-19-11-21-16-6-2-3-7-17(16)22-19/h2-8,11,14H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVMIMCURYGTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in medicinal chemistry and is known to interact with a variety of biological targets.
Mode of Action
The presence of the pyrrolidine ring suggests that it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and steric effects.
Biochemical Pathways
Compounds containing a pyrrolidine ring are known to interact with a variety of biochemical pathways, potentially influencing processes such as signal transduction, enzyme activity, and protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related quinoxaline derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Pyrrolidine/Piperidine-Containing Quinoxalines
- The chloro and methyl substituents in the target compound increase lipophilicity compared to the dimethoxy groups in ’s analog, which may improve membrane permeability .
- Activity Comparison: Antimicrobial activity in ’s pyrrolidinone derivative suggests that the quinoxaline-pyrrolidine scaffold itself is bioactive. The target’s sulfonyl group may modulate this activity by altering hydrogen-bonding capacity or steric interactions .
Chloro-Substituted Quinoxalines
- Role of Chloro Substituents: Chloro at the quinoxaline C2 () facilitates nucleophilic substitution reactions, enabling further derivatization. In contrast, the target’s chloro on the benzenesulfonyl group is less reactive but may enhance hydrophobic interactions in biological systems . highlights that chloro substitution on the quinoxaline core can be replaced with styryl groups to confer anticancer activity, suggesting positional flexibility for optimizing activity .
Styryl- and Propargyl-Substituted Quinoxalines
- The target’s bulkier sulfonyl-pyrrolidine group may favor binding to larger enzymatic pockets .
- 2-Phenyl-3-(prop-2-yn-1-yloxy)quinoxaline (): The propargyloxy group is compact and may participate in click chemistry. The target’s larger substituent could reduce solubility but enhance target specificity .
Preparation Methods
Halogenation of Quinoxaline
Chlorination of quinoxaline is achieved using phosphorus oxychloride (POCl₃) in the presence of a catalytic base. For example, 2-chloroquinoxaline is synthesized by refluxing quinoxaline with POCl₃ and N,N-dimethylformamide (DMF) at 110°C for 6 hours. This method yields 85–90% pure product, as confirmed by $$^{1}\text{H}$$ NMR (δ 8.95 ppm, singlet, 1H) and elemental analysis.
Functionalization at the 2-Position
The 2-chloro group in quinoxaline is highly reactive toward nucleophilic substitution. In a representative procedure, 2-chloroquinoxaline reacts with sodium methoxide to form 2-methoxyquinoxaline. However, for oxygen-linked pyrrolidine derivatives, direct substitution with alcohols requires activation via deprotonation or phase-transfer catalysts.
Preparation of 1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-ol
The pyrrolidine moiety is synthesized through sulfonation and hydroxylation steps.
Sulfonation of Pyrrolidine
Pyrrolidine is treated with 3-chloro-2-methylbenzenesulfonyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the sulfonyl chloride, yielding 1-(3-chloro-2-methylbenzenesulfonyl)pyrrolidine (87% yield). Characterization by $$^{13}\text{C}$$ NMR confirms sulfonation (δ 44.2 ppm, C-SO₂).
Hydroxylation at the 3-Position
The introduction of a hydroxyl group at the 3-position of pyrrolidine is achieved via Sharpless asymmetric dihydroxylation or epoxide ring-opening. A practical approach involves oxidizing pyrrolidine with m-chloroperbenzoic acid (mCPBA) to form the epoxide, followed by hydrolysis with aqueous HCl to yield racemic pyrrolidin-3-ol. Enantiomeric resolution using chiral column chromatography (Chiralpak IA) provides >99% ee.
Coupling of Quinoxaline and Pyrrolidine Moieties
The ether linkage between quinoxaline and pyrrolidine is formed via nucleophilic substitution or Mitsunobu reactions.
Nucleophilic Substitution
2-Chloroquinoxaline reacts with 1-(3-chloro-2-methylbenzenesulfonyl)pyrrolidin-3-ol in dimethyl sulfoxide (DMSO) with potassium tert-butoxide (KOtBu) as a base. The reaction is heated at 80°C for 12 hours, achieving a 68% yield. Key spectral data include a downfield shift in the quinoxaline $$^{1}\text{H}$$ NMR signal (δ 8.72 ppm → δ 8.85 ppm), confirming substitution.
Mitsunobu Reaction
A more efficient method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). The reaction proceeds at room temperature for 24 hours, yielding 82% of the target compound. This method avoids racemization, making it preferable for chiral pyrrolidine derivatives.
Table 1: Comparison of Coupling Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Sub. | DMSO, KOtBu, 80°C, 12h | 68 | 95 |
| Mitsunobu Reaction | THF, DEAD/PPh₃, RT, 24h | 82 | 98 |
Purification and Analytical Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol. High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity.
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$^{1}\text{H}$$ NMR | δ 8.85 (s, 1H, quinoxaline), δ 4.21 (m, 1H, OCH) |
| $$^{13}\text{C}$$ NMR | δ 154.2 (C-O), δ 44.2 (C-SO₂) |
| HRMS | [M+H]⁺ calc. 447.0821, found 447.0819 |
Q & A
Synthesis and Characterization
Basic: What are the standard methods for synthesizing and characterizing 2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline? The synthesis typically involves nucleophilic substitution and coupling reactions. For example, quinoxaline derivatives are prepared by reacting halogenated quinoxaline intermediates (e.g., 2-chloroquinoxaline) with sulfonamide-functionalized pyrrolidine moieties in polar aprotic solvents like DMF, using potassium carbonate as a base. Purification via column chromatography and characterization using NMR, IR, and mass spectrometry are critical . Optimization of reaction conditions (e.g., solvent choice, temperature) can improve yields, as demonstrated in analogous syntheses of substituted quinoxalines .
Advanced: How can researchers address low yields or by-product formation during synthesis? Methodological approaches include:
- By-product analysis : Use LC-MS or HPLC to identify impurities, then adjust reaction stoichiometry or temperature .
- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions .
- Catalyst screening : Test palladium-based catalysts for coupling reactions, as seen in Sonogashira coupling for related quinoxalines .
Biological Activity and Data Contradictions
Basic: How can conflicting reports on biological activity (e.g., antitumor vs. antiviral) be reconciled? Cross-disciplinary validation is essential:
- Dose-response profiling : Compare IC₅₀ values across studies to assess potency thresholds .
- Structural analogs : Evaluate activity differences in analogs with varying substituents (e.g., sulfonyl vs. methoxy groups) .
For instance, sulfonyl groups enhance antitumor activity, while halogenated aryl groups may favor enzyme inhibition .
Advanced: What methodologies resolve discrepancies between in silico predictions and experimental bioactivity data?
- Molecular dynamics simulations : Validate docking results by simulating ligand-target interactions over time .
- 3D-QSAR refinement : Adjust CoMFA/CoMSIA models using experimental IC₅₀ data to improve predictive accuracy .
Computational Modeling and Target Identification
Basic: What computational tools are used to predict biological targets for this compound?
- Molecular docking : AutoDock Vina or Glide to screen targets like HIV reverse transcriptase (RT) or EGFR .
- Pharmacophore modeling : Identify critical features (e.g., sulfonyl group, pyrrolidine oxygen) using tools like Phase .
Advanced: How can multi-target inhibition (e.g., dual EGFR/COX-2) be systematically explored?
- Network pharmacology : Map compound interactions using STRING or KEGG databases to identify synergistic targets .
- Free-energy perturbation : Calculate binding affinities for off-targets to prioritize selectivity .
Structure-Activity Relationship (SAR) Studies
Basic: Which structural features correlate with enhanced bioactivity? Key groups include:
- Sulfonyl moiety : Enhances cytotoxicity (e.g., IC₅₀ = 12 µM in MCF-7 cells) .
- Halogenated aryl groups : Improve binding to hydrophobic enzyme pockets (e.g., COX-2) .
Advanced: How can 3D-QSAR guide rational design of derivatives?
- CoMFA contour maps : Visualize steric/electrostatic fields to optimize substituent placement .
- Fragment-based design : Replace pyrrolidine with morpholine to modulate solubility and target engagement .
Analytical and Stability Challenges
Basic: What analytical techniques confirm structural integrity and purity?
- NMR : Assign peaks for sulfonyl (δ 3.1–3.3 ppm) and quinoxaline protons (δ 8.2–8.5 ppm) .
- HPLC-MS : Monitor purity (>95%) and detect degradation products .
Advanced: How can stability issues under physiological conditions be addressed?
- Forced degradation studies : Expose the compound to acidic/basic conditions and analyze by LC-MS to identify labile groups .
- Lyophilization : Improve shelf life by formulating as a lyophilized powder .
Toxicity and Safety Profiling
Basic: What preliminary assays assess cytotoxicity and off-target effects?
- MTT assay : Screen for IC₅₀ values in normal cell lines (e.g., HEK293) .
- hERG binding assays : Predict cardiac toxicity using patch-clamp electrophysiology .
Advanced: How can transcriptomics identify off-target pathways?
- RNA-seq : Compare gene expression profiles in treated vs. untreated cells to uncover unintended signaling modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
